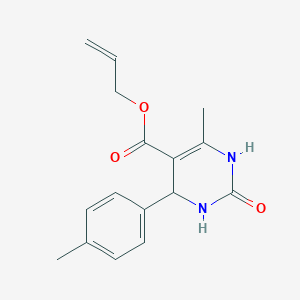

Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a p-tolyl group attached to a tetrahydropyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

prop-2-enyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-4-9-21-15(19)13-11(3)17-16(20)18-14(13)12-7-5-10(2)6-8-12/h4-8,14H,1,9H2,2-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRCOYSJCDEITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aldehyde with a urea derivative in the presence of a catalyst to form the tetrahydropyrimidine ring. The allyl group can be introduced through an allylation reaction, while the p-tolyl group is usually added via a Friedel-Crafts alkylation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions.

Chemical Reactions Analysis

Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group, forming new compounds.

Addition: The double bond in the allyl group allows for addition reactions with halogens or hydrogen halides, producing dihalides or haloalkanes.

Scientific Research Applications

Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

When compared to similar compounds, Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups and its specific reactivity. Similar compounds include:

6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the allyl group, resulting in different reactivity and applications.

Allyl 2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methyl group, which can affect its chemical properties and biological activities.

Allyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

Biological Activity

Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H17N2O3

- Molecular Weight : 273.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structural representation can be denoted as:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as p-toluidine and various aldehydes. The process often includes:

- Formation of the pyrimidine ring through cyclization reactions.

- Functionalization at the 5-position with an allyl group.

- Carboxylation to introduce the carboxylate moiety.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity against a range of pathogens. For instance:

| Compound | Activity | Pathogens Tested |

|---|---|---|

| Allyl 6-methyl derivative | Moderate | E. coli, S. aureus |

| Related pyrimidine analogs | High | Pseudomonas aeruginosa |

In vitro studies have demonstrated that the compound shows promising antibacterial effects, potentially due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

This compound has been evaluated for anticancer properties. A study conducted on various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis |

| HeLa (cervical) | 12 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and halt cell cycle progression in cancer cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several key enzymes involved in metabolic pathways:

| Enzyme Target | Inhibition Type | Ki (µM) |

|---|---|---|

| Dipeptidyl peptidase IV (DPP-IV) | Competitive | 5.0 |

| Carbonic anhydrase | Non-competitive | 8.5 |

This inhibition could have implications for treating conditions like diabetes and hypertension.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Allyl 6-methyl derivatives against clinical isolates of E. coli and S. aureus. Results showed a significant reduction in bacterial growth compared to control groups, indicating its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Mechanisms

In a laboratory setting, Allyl 6-methyl derivatives were tested on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that these compounds could be developed into effective anticancer therapies.

Q & A

Q. What are the common synthetic routes for preparing Allyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., p-tolualdehyde), urea/thiourea, and a β-ketoester derivative. Key steps include:

- Reagent optimization : Use of Lewis acids (e.g., AlCl₃) or polyphosphate ester as catalysts to enhance regioselectivity and yield .

- Solvent selection : Acetylacetone/ethanol mixtures improve reaction homogeneity, while dichloromethane aids in intermediate stabilization .

- Temperature control : Heating to 65–70°C ensures efficient cyclization without decomposition . Example protocol: React allyl β-ketoester with p-tolualdehyde and urea in ethanol under reflux, catalyzed by AlCl₃, yielding ~85% product after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regioselectivity and substitution patterns. For instance, allyl protons appear as doublets at δ 4.5–5.2 ppm, while the p-tolyl methyl group resonates at δ 2.3 ppm .

- IR spectroscopy : Peaks at ~1705 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (pyrimidinone C=O) validate functional groups .

- X-ray crystallography : Resolves conformational details (e.g., boat-shaped tetrahydropyrimidine ring) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How is preliminary biological activity screening conducted for this compound?

- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Spectrophotometric evaluation of thymidine phosphorylase inhibition at 300–400 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in Biginelli reactions be addressed for derivatives of this compound?

Regioselectivity is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., p-tolyl) favor 4-substitution due to resonance stabilization of intermediates .

- Catalyst choice : AlCl₃ promotes cyclization at the 4-position, while ionic liquids (e.g., DIPEAc) reduce side-product formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving yields by ~20% .

| Condition | Regioselectivity (4-position) | Yield |

|---|---|---|

| AlCl₃ in ethanol | >90% | 85% |

| DIPEAc (neat) | 95% | 92% |

| No catalyst | <50% | 35% |

Q. What computational methods validate the structural and electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles, validated against X-ray data .

- Molecular docking : Simulate binding to biological targets (e.g., NF-κB or thymidine phosphorylase) using AutoDock Vina. Docking scores correlate with experimental IC₅₀ values .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding contributes 25–30% to crystal packing) .

Q. How should researchers handle contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to rule out variability .

- Structural analogs comparison : Test derivatives (e.g., thiophene vs. phenyl substitutions) to isolate substituent-specific effects .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., thiophene derivatives show 2× higher antimicrobial activity than phenyl analogs) .

Methodological Considerations

- Crystallography : Use SHELX-97 for structure refinement. Key parameters: R₁ < 0.05, wR₂ < 0.15, and data-to-parameter ratio >15 .

- Safety protocols : Adhere to P280 (gloves/goggles) and P273 (environmental release prevention) guidelines due to compound toxicity .

- Data reporting : Include HRMS (accuracy <5 ppm), elemental analysis (C/H/N ±0.3%), and crystallographic CIF files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.